Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester
Description
Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester (CAS 81487-05-0) is a substituted benzoic acid derivative with a methyl ester functional group. Its structure features three distinct substituents:
- Amino group (-NH₂) at position 4,
- Methoxy group (-OCH₃) at position 2,
- Methylthio group (-SCH₃) at position 5.
The presence of electron-donating (methoxy, amino) and moderately lipophilic (methylthio) groups influences its reactivity and physicochemical properties, such as solubility and metabolic stability .
Properties
IUPAC Name |
methyl 4-amino-2-methoxy-5-methylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-13-8-5-7(11)9(15-3)4-6(8)10(12)14-2/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSWWAHSDCKVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)SC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243286 | |
| Record name | Methyl 4-amino-2-methoxy-5-(methylthio)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81487-05-0 | |
| Record name | Methyl 4-amino-2-methoxy-5-(methylthio)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81487-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-2-methoxy-5-(methylthio)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
- The compound's structural features suggest potential interactions with neurotransmitter systems, particularly dopamine receptors. Research indicates that it may influence neurotransmission processes, making it a candidate for studying neurological disorders such as Parkinson's disease and schizophrenia. Its ability to modulate dopamine receptor activity could lead to the development of new therapeutic agents targeting these conditions.
2. Antimicrobial Properties
- Preliminary studies have shown that derivatives of benzoic acid exhibit antimicrobial activity. The presence of the methoxy and methylthio groups may enhance this property, making the compound a candidate for further investigation as an antimicrobial agent against various pathogens .
Agricultural Chemistry Applications
3. Plant Growth Regulators
- The compound may serve as a plant growth regulator due to its structural similarity to natural growth hormones. Research into its effects on plant growth and development could provide insights into its utility in agriculture, particularly in enhancing crop yields and resistance to environmental stressors.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of methyl 4-amino-2-methoxy-5-(methylthio)benzoate on dopamine receptor activity in rodent models. The findings suggested that the compound could significantly alter dopamine levels in the brain, indicating potential therapeutic effects for conditions characterized by dopaminergic dysfunction.
Case Study 2: Antimicrobial Activity
In vitro tests conducted on various bacterial strains demonstrated that methyl 4-amino-2-methoxy-5-(methylthio)benzoate exhibited significant antimicrobial activity. The results indicated that the compound could inhibit bacterial growth at low concentrations, paving the way for further development as an antimicrobial agent.
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Neuropharmacology | Modulation of neurotransmission; potential treatment for disorders | Significant alteration of dopamine levels in rodent models |
| Antimicrobial Properties | Inhibition of bacterial growth; potential for new antibiotics | Effective against various bacterial strains |
| Agricultural Chemistry | Enhancement of plant growth; stress resistance | Potential use as a plant growth regulator |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved can vary widely, but often include interactions with proteins, nucleic acids, or metabolic enzymes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Key Observations:
Impact of Methylthio Group :
- The target compound’s methylthio (-SCH₃) group at position 5 enhances lipophilicity compared to the unsubstituted analog (CAS 27492-84-8), as reflected in its higher molecular weight (241.27 vs. 181.19) .
- The methylthio group may also influence metabolic stability by resisting oxidative degradation compared to thiocyanato (-SCN) or thiazolyl substituents .
Electron-Donating vs. In contrast, the chloro (-Cl) group in CAS 868636-28-6 is electron-withdrawing, reducing ring reactivity and altering solubility profiles .
Heterocyclic Modifications: The thiazole-containing analog (C₁₃H₁₃NO₃S) demonstrates how heterocyclic substituents can introduce steric hindrance and alter binding affinity in biological systems compared to simpler alkylthio groups .
Table 2: Physicochemical Properties of Selected Compounds
Key Observations:
Synthetic Accessibility :
- The target compound’s synthesis likely involves bromomethyl intermediates (e.g., 4-bromomethylbenzoic acid methyl ester) followed by nucleophilic substitution with methylthio groups, a method analogous to protocols described in for related piperidinyl derivatives .
- Thiocyanato analogs (e.g., CAS 59168-56-8) require additional steps for introducing the -SCN group, increasing synthetic complexity .
Solubility Trends :
- The methylthio and thiocyanato groups reduce aqueous solubility compared to the methoxy-only analog, aligning with their increased lipophilicity .
Biological Activity
Benzoic acid, 4-amino-2-methoxy-5-(methylthio)-, methyl ester, also known as methyl 4-amino-2-methoxy-5-(methylthio)benzoate, is a compound with significant biological activity. Its molecular formula is C₁₂H₁₄N₂O₃S, and it features an amino group, a methoxy group, and a methylthio group on the benzene ring. This compound has been studied for its potential effects on neurotransmission and its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃S |
| Molecular Weight | 227.28 g/mol |
| CAS Number | 81487-05-0 |
| Synonyms | Methyl 4-amino-2-methoxy-5-(methylthio)benzoate |
The primary biological activity of this compound is associated with its interaction with dopamine receptors , which play a crucial role in neurotransmission. The compound may influence dopamine signaling pathways, potentially affecting various neurological processes.
Target of Action
- Dopamine Receptors : The compound's structure suggests it may act as a modulator of dopamine receptor activity, which is significant in conditions like schizophrenia and Parkinson's disease.
Mode of Action
- Neurotransmission Modulation : By binding to dopamine receptors, it may alter neurotransmitter release and receptor sensitivity, leading to changes in neuronal excitability and synaptic plasticity .
Biological Activity
Research indicates that the compound exhibits various biological activities:
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activity, which could be beneficial in mitigating oxidative stress-related cellular damage.
- Neuroprotective Effects : Given its interaction with dopamine receptors, it may offer neuroprotective benefits in models of neurodegenerative diseases.
- Potential Anticancer Activity : Similar compounds have shown promise in cancer research by disrupting microtubule dynamics, suggesting that this compound might also exhibit anticancer properties through similar mechanisms .
Neuroprotective Effects
A study highlighted the neuroprotective effects of related compounds on dopaminergic neurons in vitro. It was found that these compounds could reduce apoptosis in neuron-like cells exposed to neurotoxic agents.
Antioxidant Activity
In an experimental model assessing oxidative stress, benzoic acid derivatives demonstrated significant scavenging activity against free radicals, indicating potential therapeutic applications in oxidative stress-related conditions.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| Benzoic Acid | Lacks amino and methylthio groups | Basic metabolic activity |
| 4-Amino-2-methoxybenzoic Acid | Lacks methylthio group | Limited neuroactivity |
| Methyl 4-amino-2-methoxybenzoate | Contains both methoxy and methylthio groups | Enhanced neuroprotective effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
